3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid
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Description
3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid is a chemical compound. It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C6H5BCl2O2 . The molecular weight is 190.82 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in Suzuki coupling reactions . It can also act as a reactant in the synthesis of biologically active molecules .Scientific Research Applications
Bioproduction of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is recognized as a significant platform chemical, widely used as a precursor in the industrial synthesis of various chemicals, such as acrylic acid and its derivatives. Its applications extend to the manufacture of bioplastics, showcasing its versatility. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, demonstrating its utility in sustainable manufacturing processes. Despite extensive research, the transition to industrial-scale production faces challenges, underscoring the need for further innovation in microbial cell factories (Jers et al., 2019).
Antibacterial Applications
The compound 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones exhibits potent antibacterial efficacy against both gram-positive and gram-negative bacteria. This highlights its potential as a novel antibacterial agent, offering a promising avenue for developing new treatments to combat bacterial infections (Sheikh et al., 2009).
Eco-Sustainable Chemical Processes
3-Hydroxypropanoic acid is considered a potential building block for organic synthesis and high-performance polymers. Recent advances in eco-sustainable processes for producing 3-hydroxypropanoic acid emphasize the importance of catalytic chemical methods. These developments are crucial for establishing large-scale production methods that are environmentally friendly (Pina et al., 2011).
GABAB Receptor Antagonists
The synthesis of 3-amino-2-(4-chlorophenyl)-2-hydroxypropanesulfonic acid, known as 2-hydroxysaclofen, showcases its potential as a potent antagonist of GABA and baclofen at the GABAB receptor site. This demonstrates its relevance in neurological research, particularly in studying the GABAB receptor's role in various neurological conditions (Abbenante & Prager, 1992).
Advanced Oxidation Processes
The study of the Cr(III)/Cr(VI) redox cycle in the oxidative degradation of organic pollutants highlights the potential of using 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid in environmental remediation. This process, which operates across a wide pH range, suggests an effective method for treating water contaminated with organic compounds, utilizing the redox cycle of chromium ions for pollutant degradation (Bokare & Choi, 2011).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNPGHLOSZWLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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